tert-Butyl(methyl)(2-methyl-2-phenylpropyl)(phenyl)stannane
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Overview
Description
tert-Butyl(methyl)(2-methyl-2-phenylpropyl)(phenyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a tert-butyl group, a methyl group, a 2-methyl-2-phenylpropyl group, and a phenyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(methyl)(2-methyl-2-phenylpropyl)(phenyl)stannane typically involves the reaction of organotin halides with appropriate organic reagents. One common method is the reaction of tert-butylstannane with methylmagnesium bromide, followed by the addition of 2-methyl-2-phenylpropyl chloride and phenylmagnesium bromide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the organotin intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other organometallic coupling reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(methyl)(2-methyl-2-phenylpropyl)(phenyl)stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.
Reduction: Reduction reactions can convert the compound to lower oxidation state organotin species.
Substitution: The tin atom can undergo nucleophilic substitution reactions with halides, alkoxides, or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium alkoxides, halides, or thiolates can be employed under mild conditions.
Major Products Formed
Oxidation: Organotin oxides or hydroxides.
Reduction: Lower oxidation state organotin compounds.
Substitution: Various organotin derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl(methyl)(2-methyl-2-phenylpropyl)(phenyl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It serves as a precursor for the synthesis of more complex organotin compounds.
Biology
Organotin compounds, including this compound, have been studied for their biological activity. They exhibit antimicrobial and antifungal properties, making them potential candidates for use in pharmaceuticals and agricultural chemicals.
Medicine
In medicine, organotin compounds are explored for their potential as anticancer agents. The unique properties of this compound may contribute to the development of novel therapeutic agents.
Industry
Industrially, this compound is used in the production of polymers, coatings, and catalysts. Its ability to form stable bonds with various organic groups makes it valuable in material science.
Mechanism of Action
The mechanism of action of tert-Butyl(methyl)(2-methyl-2-phenylpropyl)(phenyl)stannane involves the interaction of the tin atom with various molecular targets. The tin atom can coordinate with electron-rich sites on biomolecules, leading to the disruption of biological processes. In catalysis, the compound can activate substrates through coordination with the tin center, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Trimethyltin chloride: Another organotin compound with three methyl groups attached to the tin atom.
Triphenyltin chloride: Contains three phenyl groups bonded to the tin atom.
Di-n-butyltin dichloride: Features two n-butyl groups and two chloride atoms bonded to the tin atom.
Uniqueness
tert-Butyl(methyl)(2-methyl-2-phenylpropyl)(phenyl)stannane is unique due to its specific combination of substituents, which imparts distinct chemical and physical properties. The presence of both tert-butyl and phenyl groups provides steric hindrance and electronic effects that influence its reactivity and stability.
Properties
CAS No. |
58218-32-9 |
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Molecular Formula |
C21H30Sn |
Molecular Weight |
401.2 g/mol |
IUPAC Name |
tert-butyl-methyl-(2-methyl-2-phenylpropyl)-phenylstannane |
InChI |
InChI=1S/C10H13.C6H5.C4H9.CH3.Sn/c1-10(2,3)9-7-5-4-6-8-9;1-2-4-6-5-3-1;1-4(2)3;;/h4-8H,1H2,2-3H3;1-5H;1-3H3;1H3; |
InChI Key |
ZTYWRLFGASFWNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Sn](C)(CC(C)(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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